An In-Depth Technical Guide to the Chemical Properties of 1,3-Difluoro-2-propanol
An In-Depth Technical Guide to the Chemical Properties of 1,3-Difluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and toxicological profile of 1,3-Difluoro-2-propanol (CAS No: 453-13-4). The information is compiled to support research and development activities, particularly in the fields of synthetic chemistry and toxicology.
Core Chemical and Physical Properties
1,3-Difluoro-2-propanol is a colorless to yellowish liquid. It is a fluorinated organic compound recognized for its role as a potent metabolic poison and as a synthetic intermediate.[1][2] Its physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of 1,3-Difluoro-2-propanol
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆F₂O | [3] |
| Molecular Weight | 96.08 g/mol | [3] |
| IUPAC Name | 1,3-difluoropropan-2-ol | [3] |
| CAS Number | 453-13-4 | [3] |
| Density | 1.24 g/mL at 25 °C | [4] |
| Boiling Point | 54-55 °C at 34 mmHg | [4] |
| Refractive Index (n20/D) | 1.373 | [4] |
| Flash Point | 42 °C (108 °F) | [4] |
| Solubility | Soluble in water, ethanol, ether, DMSO, and methanol. | [4] |
| pKa | 12.67 ± 0.20 (Predicted) | [4] |
| Appearance | Clear yellow to brownish liquid. | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,3-Difluoro-2-propanol. While full experimental datasets are often held within specialized databases, this section provides an overview of available spectral information.
Table 2: ¹H and ¹³C NMR Spectral Data
Quantitative, assigned spectral data with chemical shifts and coupling constants were not available in the public domain literature reviewed. Spectra for 1,3-Difluoro-2-propanol are available for viewing in databases such as SpectraBase and ChemicalBook.[3][5][6][7]
| Nucleus | Expected Regions & Multiplicities | Notes |
| ¹H NMR | Signals expected for -CH₂F and -CH(OH)- protons. The fluorine atoms will cause complex splitting patterns (doublets of doublets, triplets of doublets, etc.). | The protons on the fluorinated carbons (C1, C3) and the central carbon (C2) will show coupling to each other (³JHH) and to the fluorine atoms (²JHF and ³JHF). |
| ¹³C NMR | Two signals are expected due to molecular symmetry: one for the two equivalent -CH₂F carbons and one for the -CH(OH)- carbon. | The signals will appear as triplets due to one-bond coupling with fluorine (¹JCF). |
Table 3: Infrared (IR) Spectroscopy Data
Detailed peak assignments were not available in the reviewed literature. However, characteristic absorption bands for the functional groups present can be predicted. FTIR spectra are available for viewing on PubChem and other databases.[3]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3000-2850 | C-H stretch | Alkane (-CH, -CH₂) |
| 1150-1050 | C-F stretch | Fluoroalkane (-C-F) |
| 1100-1000 | C-O stretch | Secondary Alcohol (-C-O) |
Chemical Reactivity and Synthesis
1,3-Difluoro-2-propanol is stable in acidic solutions but can decompose in the presence of alkaline solutions. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Its primary synthetic utility lies in its oxidation to produce 1,3-difluoroacetone (B1216470), a valuable fluorinated building block.[8]
Experimental Protocols
Protocol 1: Oxidation of 1,3-Difluoro-2-propanol to 1,3-Difluoroacetone
This protocol is adapted from a patent describing the catalytic oxidation of 1,3-Difluoro-2-propanol.[9]
-
Materials:
-
1,3-Difluoro-2-propanol (1,3-DFIP): 0.48 g (5.0 mmol)
-
2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO): 0.008 g (0.05 mmol, 1 mol%)
-
Trichloroisocyanuric acid (TCCA): 1.22 g (5.3 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂): 20 mL
-
-
Procedure:
-
To a 50 mL two-necked flask equipped with a condenser, add 1,3-Difluoro-2-propanol (0.48 g), dichloromethane (20 mL), TEMPO (0.008 g), and TCCA (1.22 g).
-
Stir the resulting mixture at room temperature for 6 hours.
-
Monitor the reaction progress using gas chromatography or an appropriate analytical method.
-
Upon completion, the product, 1,3-difluoroacetone, can be isolated and purified. The patent reports a yield of 69% under these conditions.[9] The workup may involve filtration to remove solid byproducts, followed by distillation or chromatography for purification.
-
Protocol 2: Synthesis of 1,3-Difluoro-2-propanol
Experimental Workflow Visualization
Caption: Diagram 1: Experimental Workflow for the Oxidation of 1,3-Difluoro-2-propanol.
Toxicology and Relevance in Drug Development
Mechanism of Toxicity
1,3-Difluoro-2-propanol is a metabolic poison that disrupts the citric acid cycle.[1] This toxicity is not caused by the compound itself but by its metabolic products. In vivo, it is oxidized by the enzyme alcohol dehydrogenase to 1,3-difluoroacetone. This intermediate is further metabolized to (-)-erythro-fluorocitrate, which is a potent inhibitor of aconitate hydratase, a key enzyme in the citric acid cycle.[11] The inhibition of this enzyme leads to a buildup of citrate (B86180) in tissues, disrupting cellular energy production and leading to cell death.
Caption: Diagram 2: Metabolic Pathway of 1,3-Difluoro-2-propanol Toxicity.
Role as a Fluorinated Building Block
While 1,3-Difluoro-2-propanol itself is primarily known for its toxicity, its derivative, 1,3-difluoroacetone, represents a class of fluorinated C3 synthons that are of interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity.
Although no direct synthesis of a marketed drug from 1,3-difluoroacetone was identified in the reviewed literature, related dihaloacetones are used to construct complex heterocyclic systems common in many pharmaceuticals.[12] For example, the core structures of many kinase inhibitors, such as those targeting the Janus kinase (JAK) family, are often assembled from functionalized building blocks where fluorination can play a key role in modulating potency and pharmacokinetic properties. The JAK-STAT pathway is a critical signaling cascade in the immune system, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[13][14][15] Therefore, building blocks like 1,3-difluoroacetone are valuable tools for drug discovery programs aimed at developing next-generation inhibitors for such pathways.
References
- 1. 1,3-Difluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Difluoro-2-propanol | C3H6F2O | CID 67985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 1,3-DIFLUORO-2-PROPANOL(453-13-4) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JP2012201668A - Method for producing 1,3-difluoroacetone - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ≥98% (HPLC), solid, JAK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
